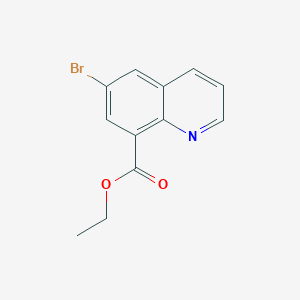

Ethyl 6-bromoquinoline-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-bromoquinoline-8-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromoquinoline-8-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.

After bromination, the carboxylation step involves the introduction of the ethyl ester group. This can be achieved through esterification reactions using reagents like ethanol and sulfuric acid or other suitable catalysts. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are typically carried out in batch or continuous reactors with stringent control over reaction parameters to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromoquinoline-8-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Reduction Reactions: The compound can be reduced to form different derivatives. For example, catalytic hydrogenation can reduce the quinoline ring to form tetrahydroquinoline derivatives.

Oxidation Reactions: Oxidative reactions can modify the quinoline ring or the ester group. Reagents like potassium permanganate or chromium trioxide are commonly used for such transformations.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of catalysts like iron or aluminum chloride.

Esterification: Ethanol and sulfuric acid or other suitable catalysts.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Substitution Products: Various nucleophilic substitution products depending on the nucleophile used.

Reduction Products: Tetrahydroquinoline derivatives.

Oxidation Products: Oxidized quinoline or ester derivatives.

Scientific Research Applications

Ethyl 6-bromoquinoline-8-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

Medicine: Explored for its potential therapeutic applications. Quinoline derivatives are known for their role in treating malaria, cancer, and other diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 6-bromoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring play crucial roles in its biological activity. The compound can intercalate into DNA, inhibit enzymes, or interact with cellular receptors, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 6-bromoquinoline-8-carboxylate can be compared with other quinoline derivatives, such as:

Ethyl 6-bromoquinoline-4-carboxylate: Similar structure but with the carboxylate group at the 4th position. It may exhibit different biological activities and chemical reactivity.

6-Bromoquinoline-8-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.

Quinoline-8-carboxylate derivatives: Various substitutions at different positions on the quinoline ring can lead to diverse biological activities and applications.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 6-bromoquinoline-8-carboxylate (C11H8BrNO2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core substituted with a bromine atom and an ethyl ester functional group. This structure is crucial for its biological activity, influencing solubility, permeability, and interaction with biological targets.

Pharmacological Activities

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 |

| Escherichia coli | 64 | 32 |

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

3. Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against HIV. In a study assessing various derivatives, this compound demonstrated significant inhibition of HIV replication in MT-4 cells, with an IC50 value indicating effective antiviral activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and viral replication.

- DNA Intercalation: Its planar structure allows it to intercalate into DNA, disrupting replication processes in both bacterial and cancer cells.

- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress has been observed, contributing to its cytotoxic effects on tumor cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by Rbaa et al. evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In a series of experiments on human cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations as low as 10 µM. Flow cytometry analysis revealed increased apoptosis rates compared to untreated controls, highlighting its potential as an anticancer agent.

Properties

Molecular Formula |

C12H10BrNO2 |

|---|---|

Molecular Weight |

280.12 g/mol |

IUPAC Name |

ethyl 6-bromoquinoline-8-carboxylate |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)10-7-9(13)6-8-4-3-5-14-11(8)10/h3-7H,2H2,1H3 |

InChI Key |

YVFPOHSNQSEFQK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C(=CC(=C1)Br)C=CC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.